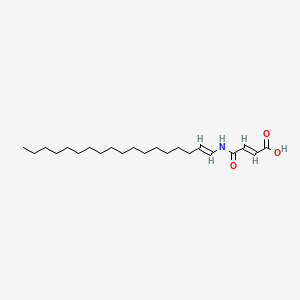
Bis(2,3-dibromopropyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,3-dibromopropyl)cyanamide is a chemical compound with the molecular formula C7H10Br4N2 and a molar mass of 441.78 g/mol . It is known for its applications in various fields, including as a flame retardant. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
科学研究应用
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
作用机制
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tris(2,3-dibromopropyl) phosphate
- Tetrabromobisphenol A mono(2,3-dibromopropyl ether)
Comparison: Bis(2,3-dibromopropyl)cyanamide is unique due to its specific structure and the presence of cyanamide and bromine groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while tetrabromobisphenol A derivatives are primarily used as flame retardants, this compound also shows potential in biological applications .
属性
CAS 编号 |
84852-51-7 |
|---|---|
分子式 |
C7H10Br4N2 |
分子量 |
441.78 g/mol |
IUPAC 名称 |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
InChI 键 |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
规范 SMILES |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


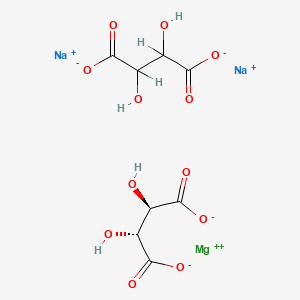

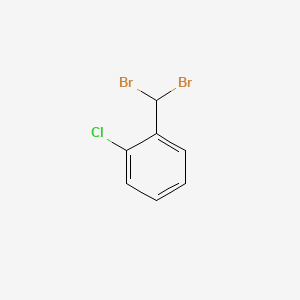
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
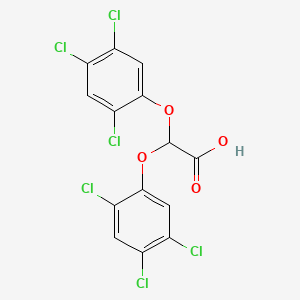


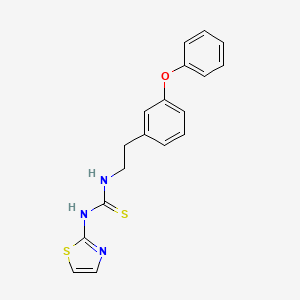
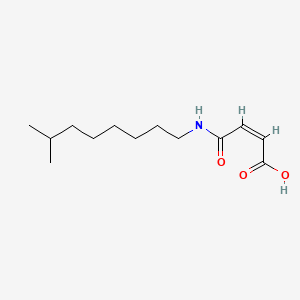
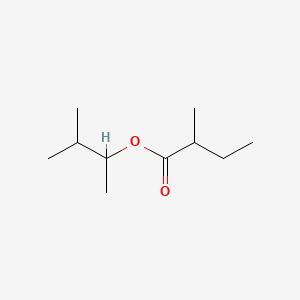

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
